N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a butanamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine to form N-(4-chlorobenzyl)-4-methylpiperazine.
Alkylation: The intermediate is then subjected to alkylation with 3-methylbutanoyl chloride to yield the final product, this compound.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the mechanisms of drug-receptor interactions and to develop new pharmacological agents.
Biochemistry: It serves as a tool to study enzyme kinetics and protein-ligand interactions.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, making it a valuable compound for studying receptor function and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
- N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted research.
Properties
Molecular Formula |
C18H28ClN3O |
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Molecular Weight |
337.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H28ClN3O/c1-14(2)12-18(23)20-13-17(15-4-6-16(19)7-5-15)22-10-8-21(3)9-11-22/h4-7,14,17H,8-13H2,1-3H3,(H,20,23) |
InChI Key |
IPXFAMSLXAOCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C |
Origin of Product |
United States |
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